Spiro[4.5]dec-9-EN-7-OL is a unique bicyclic compound characterized by its spirocyclic structure, which consists of two interconnected rings sharing a single atom. The compound features a molecular formula of and a molecular weight of 150.22 g/mol. Its IUPAC name indicates the presence of a double bond and a hydroxyl group, making it an alcohol derivative. The compound is notable for its rigid three-dimensional geometry, which contributes to its diverse chemical reactivity and biological properties.
Spiro[4.5]dec-9-EN-7-OL can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while lithium aluminum hydride and sodium borohydride are used for reduction. Substitution reactions typically involve halogens or other nucleophiles
Research indicates that spirocyclic compounds, including spiro[4.5]dec-9-EN-7-OL, exhibit significant biological activities. They have been studied for their potential as pharmaceuticals due to their ability to interact with biological targets. Some spiro compounds are known to possess antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development
The synthesis of spiro[4.5]dec-9-EN-7-OL typically involves several strategies: Spiro[4.5]dec-9-EN-7-OL has several applications across various fields: Studies on the interactions of spiro[4.5]dec-9-EN-7-OL with biological targets are essential for understanding its pharmacological potential. Research has shown that spiro compounds can bind to specific receptors or enzymes, influencing biological pathways and leading to therapeutic effects. Detailed interaction studies help elucidate the mechanisms behind their biological activities and guide further drug development efforts. Several compounds share structural similarities with spiro[4.5]dec-9-EN-7-OL: Spiro[4.5]dec-9-EN-7-OL is unique due to its specific ring structure and the types of reactions it can undergo, which contribute to its versatility in both Spirocyclic compounds were first systematically studied in the late 19th century, with the term "spiro" deriving from the Latin spīra (coil) to describe their intertwined ring systems. Early examples, such as spiropentadiene and spiro[5.5]undecane, highlighted the strain and stereochemical challenges posed by these architectures. Natural product chemistry later revealed spirocycles like elatol, a halogenated sesquiterpene isolated from red algae (Laurencia dendroidea), which demonstrated the biological relevance of spiro[4.5]decane frameworks. The isolation of Spiro[4.5]dec-9-EN-7-OL derivatives from microbial and plant sources in the 20th century further cemented their role in natural product biosynthesis. For instance, agarospirol (2-(6,10-dimethyl-2-spiro[4.5]dec-9-enyl)propan-2-ol), a structurally related compound, was identified in agarwood and studied for its aromatic properties. These discoveries underscored the evolutionary optimization of spirocycles for ecological interactions and inspired synthetic efforts to replicate their complexity. Spiro[4.5]dec-9-EN-7-OL ($$C{10}H{16}O$$) distinguishes itself through its fused cyclohexane and cyclopentane rings, a hydroxyl group at position 7, and a double bond at position 9. This combination introduces both rigidity and functional flexibility, enabling diverse reactivity profiles. The spiro carbon (C7) adopts a tetrahedral geometry, creating distinct axial and equatorial substituent orientations that influence stereoelectronic effects. Comparative analyses with simpler spirocycles, such as spiro[4.5]decane-7,9-dione, reveal that the hydroxyl and olefin groups in Spiro[4.5]dec-9-EN-7-OL enhance its potential as a synthetic intermediate. For example, the hydroxyl group participates in hydrogen bonding, facilitating crystal engineering, while the double bond enables cycloaddition reactions for polycyclic scaffold construction. Spiro[4.5]dec-9-EN-7-OL represents a structurally intriguing spirocyclic alcohol with the molecular formula C₁₀H₁₆O and molecular weight of 152.23 grams per mole [1]. This compound features a characteristic spirocyclic framework where two rings share a single carbon atom, creating a three-dimensional architecture that has attracted considerable attention in synthetic organic chemistry [8]. The presence of both an alkene functionality and a secondary alcohol group provides multiple sites for chemical modification and serves as a versatile building block for complex molecular constructions [1]. Palladium-catalyzed methodologies have emerged as powerful tools for constructing spirocyclic frameworks through ring-closing strategies [9] [10]. The formation of spiro[4.5]dec-9-EN-7-OL derivatives via palladium catalysis typically involves sequential carbopalladation followed by cyclization processes that establish the characteristic spirocenter with high stereoselectivity [10]. These transformations proceed efficiently under mild conditions and exhibit broad substrate generality, leading to diverse spirocyclic architectures [9]. The palladium-catalyzed ring-closing reactions enable efficient construction of cyclic systems through chemical bond metathesis [9]. In the context of spirodecenol synthesis, these reactions proceed through the formation of palladacycle complexes that undergo further transformations to afford functionalized heterocycles [10]. The unique reactivity of palladium complexes allows for the generation of both five- and six-membered rings within the spirocyclic framework [9]. The mechanism of palladium-catalyzed spirocyclization involves a complex sequence of elementary steps that have been elucidated through combined density functional theory and experimental studies [36] [43]. The transformation proceeds via oxidative addition, intramolecular carbopalladation, carbon-hydrogen bond activation, and migratory insertion sequence [36]. The mechanistic pathway begins with the formation of a low-valent active catalyst that oxidatively adds to the starting material to form intermediate complexes [43]. Coordination of the tethered double bond functionality to the metal center facilitates an intramolecular carbopalladation process that generates neopentyl intermediates [43]. The lack of beta-hydrogen atoms and conformational flexibility allows the metal center to be positioned in proximity to an ortho carbon-hydrogen bond of the phenyl ring [43]. This orientation facilitates a base-mediated carbon-hydrogen bond activation process leading to the formation of spirocyclic palladacycle intermediates [43]. The carbon-hydrogen bond activation step proceeds via a concerted outer-sphere metallation deprotonation mechanism that explains the absence of measurable kinetic isotopic effects [36]. Ligand exchange at the metal center provides intermediates where unsaturated substrates coordinate to the palladium atom trans with respect to either the carbon(sp³)-palladium or carbon(sp²)-palladium bond [43]. Subsequent migratory insertion generates complexes that undergo carbon-carbon bond-forming reductive elimination to release the spirocyclic product and regenerate the active catalyst [43]. The development of enantioselective methods for sp³-sp³ bond formation in spirocyclic systems represents a significant challenge in asymmetric catalysis [13]. Substrate design plays a crucial role in achieving high levels of stereoinduction during the formation of spirocyclic frameworks [38]. The incorporation of chiral ligands and the precise control of reaction conditions enable the selective formation of one enantiomer over another [13]. Enantioselective spirocyclization reactions have been achieved through the use of chiral palladium complexes that control the stereochemical outcome of the cyclization process [38]. The stereoselectivity is determined by the interaction between the substrate and the chiral catalyst, which creates a differential in activation energies for the formation of competing stereoisomers [13]. This approach allows for the construction of spirocyclic molecules with defined absolute configuration at the spirocenter [38]. The substrate design for enantioselective reactions typically involves the incorporation of directing groups that facilitate coordination to the metal center and influence the stereochemical outcome [13]. These directing groups can be temporary auxiliaries that are removed after the cyclization or permanent features that remain in the final product [38]. The choice of directing group significantly impacts both the reactivity and selectivity of the transformation [13]. The Diels-Alder reaction represents one of the most powerful methods for the rapid construction of bicyclic frameworks relevant to spiro[4.5]dec-9-EN-7-OL synthesis [17] [18]. This [4+2] cycloaddition reaction enables the simultaneous formation of two carbon-carbon bonds and up to four stereogenic centers in a single operation [18]. The reaction proceeds through a concerted mechanism that ensures high stereoselectivity and predictable regiochemistry [20]. Spirocyclization through Diels-Alder approaches has been particularly effective for the construction of congested quaternary spirocenter systems [17]. The reactivity of spirocyclic dienes can be tuned through structural modifications that influence the activation barriers for cycloaddition [17]. Computational studies have shown that spirocyclization enhances the Diels-Alder reactivity of five-membered dienes, with smaller spirocycles resulting in increased reactivity [17]. Catalytic asymmetric spirocyclizing Diels-Alder reactions of exo-enones with dienes provide spirocyclanes with highly congested quaternary stereogenic spirocenters [18]. These reactions are effectively controlled by strongly acidic and confined imidodiphosphorimidate catalysts that govern both regio- and stereoselectivity [18]. The obtained products feature complex polycyclic architectures that serve as valuable intermediates for natural product synthesis [18]. The mechanism of spirocyclizing Diels-Alder reactions involves the initial formation of a reactive diene-catalyst complex followed by approach of the dienophile [17]. The stereochemical outcome is determined by the preferred orientation of the reactants within the chiral catalyst environment [18]. Distortion-interaction analysis reveals that smaller spirocycles experience less distortion energy and exhibit enhanced reactivity compared to larger ring systems [17]. Iron(III) chloride has emerged as an effective promoter for tandem cyclization-oxidation sequences that provide access to spirocyclic frameworks [22] [23]. These transformations proceed through radical-mediated pathways that enable the formation of complex polycyclic structures under mild reaction conditions [22]. The use of iron(III) chloride offers several advantages including low cost, operational simplicity, and environmental compatibility [25]. The iron(III) chloride-mediated reactions of benzyl-substituted substrates with alkene derivatives proceed via tandem radical addition and cyclization processes [22]. These transformations provide spirocyclohexene products in good yields with excellent diastereoselectivities [22]. The reaction mechanism involves single-electron oxidation of electron-rich substrates to generate radical cation species that undergo subsequent cyclization [23]. Tandem cyclization-oxidation sequences promoted by iron(III) chloride have been successfully applied to the synthesis of extended polycyclic aromatic systems [23]. The oxidative spirocyclization reactions proceed through single-electron transfer mechanisms that generate highly reactive intermediates [23]. These intermediates undergo intramolecular Friedel-Crafts reactions to afford spirocyclic products followed by subsequent oxidative transformations [23]. The mechanistic pathway for iron(III) chloride-promoted spirocyclization involves initial single-electron oxidation to form radical cation intermediates [23]. These reactive species undergo intramolecular nucleophilic attack driven by the relief of conformational strain [24]. The resulting spirocyclic intermediates can undergo further oxidation or rearrangement processes to provide the final products [23]. The strategic choice between linear and convergent synthetic approaches significantly impacts the efficiency and practicality of spiro[4.5]dec-9-EN-7-OL synthesis [29] [31]. Linear synthesis involves the sequential elaboration of a single precursor through a series of transformations, while convergent synthesis combines separately prepared fragments in the later stages of the route [29]. Each approach offers distinct advantages and limitations that must be carefully evaluated [31]. Linear synthetic routes typically provide higher control over stereochemistry at each step but suffer from cumulative yield losses as the number of steps increases [29]. In a linear approach where each reaction proceeds with 50% yield, the overall yield drops to 12.5% after four steps [29]. This limitation becomes particularly problematic for complex targets requiring extensive functional group manipulations [31]. Convergent synthetic strategies overcome the yield limitations of linear approaches by assembling complex molecules from independently prepared fragments [29]. In a convergent approach, separate synthetic sequences can be optimized individually before the key coupling reaction [31]. This strategy often results in higher overall yields and improved material throughput [29]. The application of convergent strategies to spirocyclic synthesis involves the preparation of appropriately functionalized building blocks that can be joined through reliable coupling reactions [31]. Fragment coupling reactions such as Diels-Alder cycloadditions, transition metal-catalyzed cross-couplings, and radical cyclizations have proven particularly effective for spirocyclic construction [29]. The success of convergent approaches depends critically on the design of stable, easily handled intermediates and the identification of robust coupling methodologies [31]. The choice between linear and convergent approaches also influences the synthetic flexibility and potential for diversification [29]. Linear routes often provide multiple opportunities for structural modification through variation of reaction conditions or substrates [31]. Convergent routes enable rapid access to analogs through the preparation of different building blocks that can be combined using established coupling protocols [29]. The computational investigation of spirocyclic strain energy landscapes has emerged as a critical component in understanding the structural and dynamic properties of compounds such as Spiro[4.5]dec-9-EN-7-OL. Advanced computational methods have proven particularly effective in elucidating the complex energetic profiles that govern conformational preferences in spirocyclic systems [1] [2] [3]. Density functional theory calculations utilizing the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated exceptional reliability for spirocyclic compound analysis [2]. These calculations have revealed that strain energy values for spirocyclic systems typically range from 15-25 kcal/mol, with specific values dependent on ring size and substitution patterns [4]. The molecular mechanics approach using MM4 force fields has shown significant improvement over MM3 calculations for cyclic systems, providing strain energy predictions in the 10-30 kcal/mol range [5]. The strain energy landscape of Spiro[4.5]dec-9-EN-7-OL is particularly complex due to the presence of both a five-membered and six-membered ring sharing a common carbon atom. Ring strain energy calculations using the group equivalent reaction formalism have revealed that oxygen-containing spiro compounds exhibit distinctive strain patterns [6]. The total ring strain energy of spirocyclic systems is not simply the sum of individual ring strain energies, with excess strain energy accounting for additional destabilization arising from the spirocyclic junction [4]. Advanced computational modeling has identified that spirocyclic compounds containing multiple rings experience strain energy accumulation effects. For compounds similar to Spiro[4.5]dec-9-EN-7-OL, molecular mechanics calculations indicate strain energies ranging from 875-1065 kJ/mol for related spiro systems [7]. The computational analysis reveals that strain per carbon atom provides a more consistent measure for comparing different spirocyclic architectures, with values typically falling between 30-50 kJ/mol per carbon [7]. Quantum mechanical calculations at the HF/6-311+G* level have proven suitable for detailed structural analysis of spirocyclic systems [3]. These high-level ab initio methods provide activation barrier calculations for conformational interconversion processes, with typical values ranging from 16-22 kcal/mol for spirocyclic rearrangements [1]. The computational modeling approach has successfully predicted synthetic pathways and reaction mechanisms, demonstrating remarkable agreement between theoretical predictions and experimental verification [3]. X-ray crystallographic investigations have provided invaluable insights into the torsional effects occurring at ring junctions in spirocyclic compounds. These studies have revealed that the geometric constraints imposed by the spirocyclic architecture significantly influence molecular conformations and stability profiles [9] [10] [11]. Crystallographic analysis of spirocyclic compounds has demonstrated that ring junction torsional effects manifest in several distinct ways. The spiro carbon atom experiences unique geometric constraints that differ markedly from those observed in simple cyclic systems [10]. X-ray diffraction studies have shown that spirocyclic compounds frequently exhibit conformational disorder, with multiple conformations coexisting in the crystal lattice with nearly equal occupancies [10]. The crystallographic investigation of spiropyrrolidine scaffold compounds has revealed that the studied compounds exist in two disordered parts with equal partial occupancies, with energy differences between conformers not exceeding 1 kcal/mol [10]. This observation provides direct experimental evidence for the shallow energy landscapes characteristic of spirocyclic systems. The molecular packing analysis using Hirshfeld topology analysis has shown that spirocyclic compounds form two-dimensional hydrogen bond networks, although the intermolecular interactions in each conformer are not identical [10]. Ring junction torsional effects in spirocyclic systems create distinctive geometric distortions that can be precisely quantified through crystallographic measurements. The spiro junction imposes constraints that affect both local bond angles and long-range conformational preferences [12]. Studies have shown that the presence of spirocyclic rings can dramatically alter conformational preferences, with systems containing spirocyclopropane rings exhibiting negative A-values for alkyl substituents larger than methyl [13]. X-ray structural determination has revealed that spirocyclic compounds exhibit rigid three-dimensional geometries that contribute to their diverse chemical reactivity and biological properties . The crystallographic space groups most commonly observed for spirocyclic compounds include P21/c for typical systems, various orthorhombic arrangements for heterocyclic variants, and P212121 for more complex architectures [15]. Torsional strain at the ring junction has been quantified through detailed bond angle and dihedral angle analysis from crystal structures. The presence of the spiro carbon creates a focal point for strain accumulation, with effects propagating throughout both ring systems [12]. Crystallographic studies have established that torsional effects are most pronounced in systems containing small rings, where geometric constraints are most severe [13]. Dynamic nuclear magnetic resonance spectroscopy has emerged as the premier technique for investigating chair-boat interconversion pathways in spirocyclic systems. Variable temperature nuclear magnetic resonance experiments have provided detailed mechanistic insights into the conformational dynamics that govern the behavior of compounds such as Spiro[4.5]dec-9-EN-7-OL [17] [18] [19]. The conformational behavior of spirocyclic six-membered rings differs significantly from that observed in simple cyclohexane systems. Dynamic nuclear magnetic resonance studies have revealed that chair-boat interconversion barriers in spirocyclic systems typically range from 5-15 kcal/mol, depending on the specific structural features and substitution patterns [17] [18]. Variable temperature carbon-13 nuclear magnetic resonance experiments conducted over the temperature range of 164-300 K have successfully captured the coalescence phenomena associated with conformational exchange processes [19]. Low-temperature proton nuclear magnetic resonance spectra have demonstrated the ability to resolve individual conformational states that are in rapid exchange at ambient temperature. Studies of related systems have shown that twist-boat conformations can be favored over chair conformations, contrary to the expectations based on simple cyclohexane chemistry [17]. The free-energy barriers for interconversion between conformational states have been precisely determined, with values of 6.83 and 6.35 kcal/mol reported for the interconversion of major and minor conformers at -148.1 degrees Celsius [17]. The chair-boat interconversion pathways in spirocyclic systems involve complex multi-step processes that can be monitored through dynamic nuclear magnetic resonance line shape analysis. The coalescence temperatures for diastereotopic signals provide direct measures of exchange rates, enabling the calculation of activation parameters for conformational processes [19]. Two-dimensional nuclear Overhauser effect spectroscopy experiments have proven particularly valuable for establishing spatial relationships between atoms in different conformational states [20]. Chemical shift analysis has revealed that temperature-dependent variations in nuclear magnetic resonance signals can arise from both dynamic exchange processes and intrinsic temperature dependence of chemical shifts [21]. This observation has important implications for data interpretation, as coalescence phenomena may not always indicate rapid conformational exchange. The distinction between true dynamic exchange and temperature-dependent chemical shift convergence requires careful experimental design and computational validation [21]. The conformational analysis of spirocyclic compounds has been greatly enhanced through the combination of nuclear magnetic resonance spectroscopy with molecular mechanics calculations [20]. Conformational space searching using molecular mechanics force fields, followed by density functional theory optimization of low-energy structures, provides a comprehensive picture of the conformational landscape [20]. The integration of experimental nuclear magnetic resonance data with computational predictions has enabled the assignment of absolute configurations and the elucidation of preferred conformational states [20]. Dynamic nuclear magnetic resonance analysis has revealed that spirocyclic compounds exhibit particularly rich conformational behavior due to the presence of multiple ring systems with different conformational preferences [19]. The interplay between ring conformations creates complex exchange networks that can be mapped through careful analysis of temperature-dependent spectral changes [22]. The resulting conformational models provide essential insights into the relationship between molecular structure and dynamic behavior in spirocyclic systems.
Compound Name Structural Features Unique Aspects Spiro[4.5]dec-8-en-7-one Similar spirocyclic framework Different position of the double bond Spiro[5.5]undecane Larger ring system Greater flexibility due to additional ring Spiro[4.5]decane Fully saturated version without double bonds Lacks unsaturation, affecting reactivity 1-Isopropyl-4,8-dimethylspiro[4.5]dec-8-en-7-one Contains additional methyl groups Enhanced sterics may influence biological activity Role of Spiro[4.5]dec-9-EN-7-OL in Expanding Spirocyclic Chemical Space
Palladium-Catalyzed Ring-Closing Strategies for Stereoselective Construction
Mechanistic Insights into Transition Metal-Mediated Cyclization
Mechanistic Step Energy Barrier (kcal/mol) Key Intermediates Stereochemical Outcome Oxidative Addition 12.5 Pd(II)-alkyl complex Retention Carbopalladation 15.2 Neopentyl intermediate syn-Addition C-H Activation 18.7 Spirocyclic palladacycle Stereoretentive Reductive Elimination 14.3 Product complex Stereospecific Substrate Design for Enantioselective sp³-sp³ Bond Formation
Substrate Type Directing Group Enantioselectivity (% ee) Yield (%) Reaction Time (h) Alkyne-tethered Tosyl amide 92 85 12 Alkene-tethered Ester 88 78 18 Aryl-tethered Phosphonate 95 82 24 Allyl-tethered Sulfonamide 90 75 16 Diels-Alder Approaches for Rapid Assembly of Bicyclic Frameworks
Diene System Spirocycle Size Activation Energy (kcal/mol) Relative Rate Product Yield (%) Spiro[3.4]octa-5,7-diene 4-membered 29.1 1200 92 Spiro[4.4]nona-1,3-diene 5-membered 32.1 24 85 Spiro[4.5]deca-1,3-diene 6-membered 33.5 8 78 Spiro[4.6]undec-1,3-diene 7-membered 34.2 3 71 Iron(III) Chloride-Promoted Tandem Cyclization-Oxidation Sequences
Substrate Class Iron(III) Chloride Loading Temperature (°C) Reaction Time (h) Spirocyclic Yield (%) Benzyl oxindoles 2.2 equivalents 80 4 88 Methylenefluorenes 6.0 equivalents 25 12 75 Tetrahydroisoquinolines 3.0 equivalents 60 8 82 Aryl acetates 4.0 equivalents 100 6 79 Comparative Analysis of Linear vs. Convergent Synthetic Routes
Synthetic Strategy Number of Steps Individual Step Yield (%) Overall Yield (%) Material Efficiency Linear Route A 8 75 10.0 Low Linear Route B 6 80 26.2 Moderate Convergent Route A 4+3 merge 70 34.3 High Convergent Route B 5+4 merge 65 28.4 High Route Design Factor Linear Advantage Convergent Advantage Overall Efficiency Limited by cumulative losses Higher material throughput Stereochemical Control Step-by-step optimization Fragment-based control Synthetic Flexibility Multiple modification points Modular building blocks Scale-up Potential Sequential optimization Parallel preparation Resource Utilization Lower material efficiency Higher atom economy Computational Method Strain Energy Range (kcal/mol) Typical Applications Key Advantages DFT B3LYP/6-311++G(d,p) 15-25 Electronic structure analysis High accuracy for spirocycles [2] MM4 Force Fields 10-30 Conformational screening Improved over MM3 methods [5] Ab initio HF/6-311+G* 20-40 Detailed structural analysis Suitable for barrier calculations [3] Semiempirical Methods 10-20 Preliminary screening Rapid computational assessment [8] X-ray Crystallographic Studies on Ring Junction Torsional Effects
Compound Type Space Group Key Structural Features Torsional Effects Spirocyclic glutamic acid analogs P21/c spiro[3.3]heptane scaffold Ring junction strain affects configuration [9] Spiropyrrolidine compounds Orthorhombic Disordered conformers Equal occupancy conformational disorder [10] Spirocyclic nitroxides P212121 Closed/open conformations Conformational tuning through substitution [16] Spiro[4.5]dec systems Monoclinic Rigid 3D geometry Junction torsion impacts stability Dynamic Nuclear Magnetic Resonance Analysis of Chair-Boat Interconversion Pathways
Nuclear Magnetic Resonance Technique Temperature Range (K) Exchange Process Energy Barriers (kcal/mol) Key Observations Dynamic proton nuclear magnetic resonance 183-298 Chair-boat interconversion 6.35-6.83 Coalescence of diastereotopic signals [17] Variable temperature carbon-13 nuclear magnetic resonance 164-300 Ring flipping equilibria 5-12 Separate conformer signals at low temperature [19] Two-dimensional nuclear Overhauser effect spectroscopy 298-313 Spatial proximity determination Not applicable Correlations confirm configurations [20] Chemical shift analysis 193-333 Time-averaged conformations 8-15 Temperature-dependent chemical shifts [21]
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